![molecular formula C16H13BrN2O3 B13044761 Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional functional groups such as a benzyloxy group, a bromine atom, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring using cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Functional Groups: The benzyloxy group is introduced through etherification reactions, while the bromine atom is added via bromination reactions using reagents like N-bromosuccinimide (NBS). The methyl ester group is typically introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Benzyl alcohol derivatives.
Hydrolysis Products: Carboxylic acid derivatives.
科学的研究の応用
Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interaction with Receptors: Binding to cellular receptors and modulating their signaling pathways.
DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.
類似化合物との比較
Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds such as:
Pyrazolo[3,4-b]pyridines: These compounds have similar structural features but differ in the position of the pyrazole and pyridine rings.
Imidazo[1,2-a]pyridines: These compounds have an imidazole ring fused to a pyridine ring and exhibit different chemical reactivity and biological activity.
Triazolopyridines: These compounds contain a triazole ring fused to a pyridine ring and are known for their diverse pharmacological properties.
特性
分子式 |
C16H13BrN2O3 |
|---|---|
分子量 |
361.19 g/mol |
IUPAC名 |
methyl 7-bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H13BrN2O3/c1-21-16(20)12-9-18-19-13(12)7-8-14(15(19)17)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChIキー |
KGIABHLNNRQENO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C=CC(=C(N2N=C1)Br)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


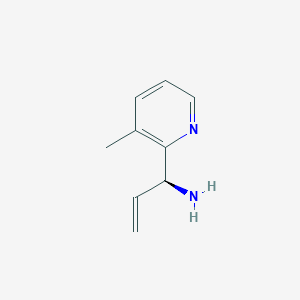
![2-(5-Bromoimidazo[1,5-A]pyridin-1-YL)morpholine hcl](/img/structure/B13044691.png)
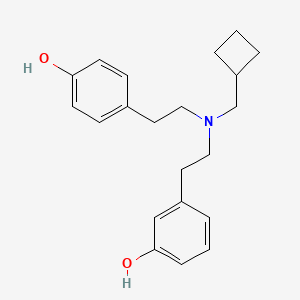

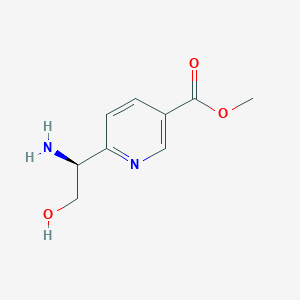

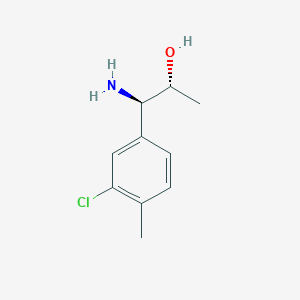
![7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13044721.png)
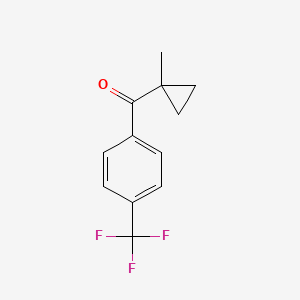
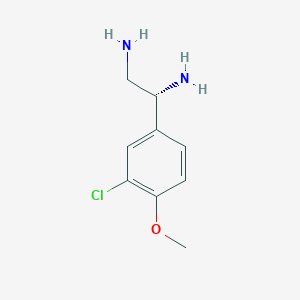
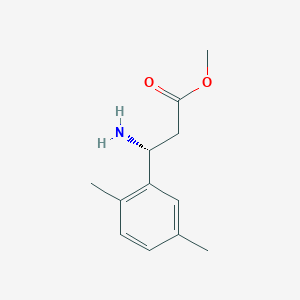
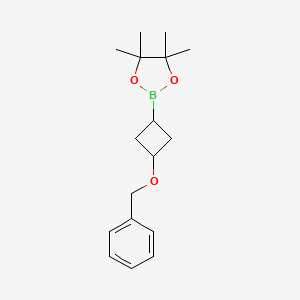
![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)
